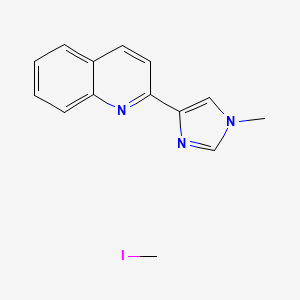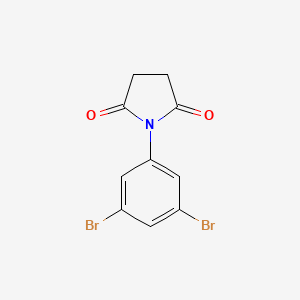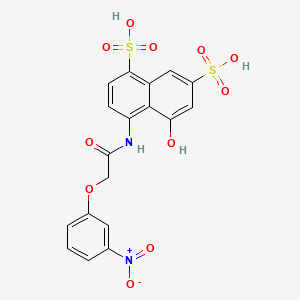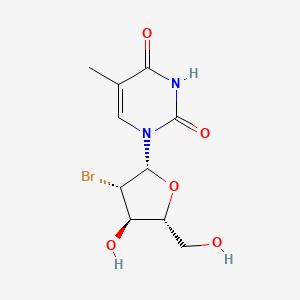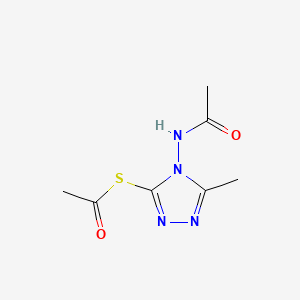
S-(4-(Acetylamino)-5-methyl-4H-1,2,4-triazol-3-yl) ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-(Acetylamino)-5-methyl-4H-1,2,4-triazol-3-yl) ethanethioate: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-(Acetylamino)-5-methyl-4H-1,2,4-triazol-3-yl) ethanethioate typically involves the reaction of 4-amino-5-methyl-1,2,4-triazole with acetic anhydride to form the acetylamino derivative. This intermediate is then reacted with ethanethiol in the presence of a suitable catalyst to yield the final product. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the acetylamino group, potentially yielding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Triazoles: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, S-(4-(Acetylamino)-5-methyl-4H-1,2,4-triazol-3-yl) ethanethioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its triazole ring can interact with active sites of enzymes, potentially leading to the development of new drugs.
Medicine
In medicine, the compound’s potential as an antimicrobial agent has been explored. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and agrochemicals. Its versatility and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of S-(4-(Acetylamino)-5-methyl-4H-1,2,4-triazol-3-yl) ethanethioate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the function of enzymes and proteins. This interaction can inhibit enzyme activity, disrupt metabolic pathways, and ultimately exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
S-(4-(Phenylethynyl)phenyl) ethanethioate: Another triazole derivative with different substituents.
S-(2-Acetamidoethyl) ethanethioate: A compound with a similar structure but different functional groups.
N,S-Diacetylcysteamine: A related compound with acetyl and thiol groups.
Uniqueness
S-(4-(Acetylamino)-5-methyl-4H-1,2,4-triazol-3-yl) ethanethioate stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Its acetylamino and ethanethioate groups allow for diverse chemical reactions and interactions, making it a versatile compound in various scientific fields.
Properties
CAS No. |
82049-48-7 |
|---|---|
Molecular Formula |
C7H10N4O2S |
Molecular Weight |
214.25 g/mol |
IUPAC Name |
S-(4-acetamido-5-methyl-1,2,4-triazol-3-yl) ethanethioate |
InChI |
InChI=1S/C7H10N4O2S/c1-4-8-9-7(14-6(3)13)11(4)10-5(2)12/h1-3H3,(H,10,12) |
InChI Key |
PYDSMPVYGIXTGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1NC(=O)C)SC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



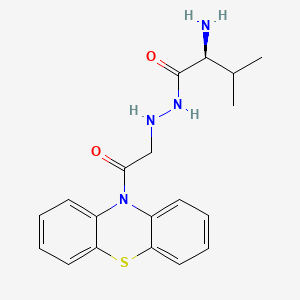

![N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12689894.png)
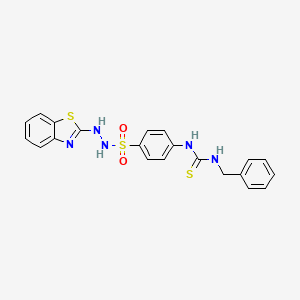
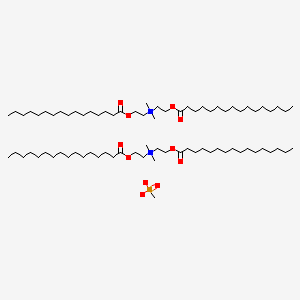
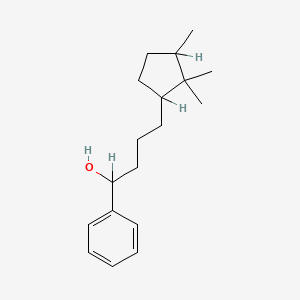
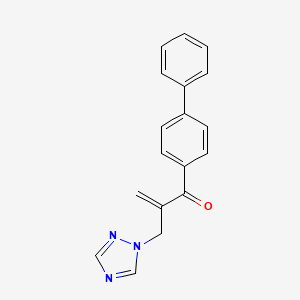

![Dimethyl 3,3'-(1,3-dimethoxy-1,3-dimethyl-1,3-disiloxanediyl)bis[2-methylpropionate]](/img/structure/B12689937.png)
